molecular formula C9H21ClN2O2S B6608398 N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride,Mixtureofdiastereomers CAS No. 2839144-34-0

N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride,Mixtureofdiastereomers

Cat. No.: B6608398
CAS No.: 2839144-34-0
M. Wt: 256.79 g/mol
InChI Key: SZTAKOQJNRDLNN-UHFFFAOYSA-N
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Description

N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C9H21ClN2O2S and a molecular weight of 256.7932 . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with an amino and a methyl group, an ethane sulfonamide group, and a hydrochloride salt. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride involves several steps. The starting material is typically 4-methylcyclohexanone, which undergoes amination to introduce the amino group. This is followed by the introduction of the ethane sulfonamide group through a sulfonation reaction. The final step involves the formation of the hydrochloride salt to yield the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.

Scientific Research Applications

N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, leading to competitive inhibition. This interaction disrupts the normal metabolic pathways, resulting in the desired biological effect. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(4-amino-4-methylcyclohexyl)ethane-1-sulfonamidehydrochloride can be compared with other sulfonamide compounds, such as:

Properties

IUPAC Name

N-(4-amino-4-methylcyclohexyl)ethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S.ClH/c1-3-14(12,13)11-8-4-6-9(2,10)7-5-8;/h8,11H,3-7,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTAKOQJNRDLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1CCC(CC1)(C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.79 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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